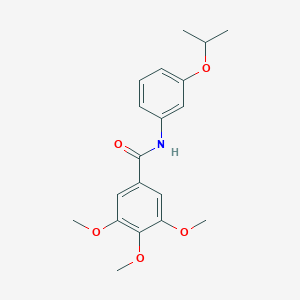
N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide, also known as IBTM, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Scientific Research Applications
N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide has been used to study the effects of serotonin receptor antagonists on the regulation of body temperature and energy metabolism. In neuroscience, N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide has been used to investigate the role of serotonin receptors in the regulation of mood and behavior.
Mechanism of Action
N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide acts as a selective antagonist of the serotonin 5-HT2A receptor, which is involved in the regulation of various physiological and behavioral processes. By blocking the activity of this receptor, N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide can modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of body temperature and energy metabolism, and the modulation of mood and behavior. In preclinical studies, N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide has been shown to reduce the proliferation of cancer cells and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various assays and experiments. However, N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide has some limitations, including its limited solubility in water and its relatively high cost compared to other compounds.
Future Directions
There are several future directions for the study of N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide could be used as a tool compound to study the role of serotonin receptors in various physiological and behavioral processes.
Synthesis Methods
The synthesis of N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride, followed by the addition of 3-isopropoxyaniline and triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide. This method has been optimized to achieve high yields and purity, making it suitable for large-scale production of N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide.
properties
Product Name |
N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide |
|---|---|
Molecular Formula |
C19H23NO5 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-(3-propan-2-yloxyphenyl)benzamide |
InChI |
InChI=1S/C19H23NO5/c1-12(2)25-15-8-6-7-14(11-15)20-19(21)13-9-16(22-3)18(24-5)17(10-13)23-4/h6-12H,1-5H3,(H,20,21) |
InChI Key |
MMLNXOLUASCJQA-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B268153.png)
![3-{1-Hydroxy-2-[(3-pyridinylmethyl)amino]ethyl}phenol](/img/structure/B268156.png)
![2-[(5-Bromo-2-methoxybenzyl)amino]-1-butanol](/img/structure/B268158.png)
![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B268159.png)




![4-(2-methoxyethoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268172.png)



![N-[5-chloro-2-(tetrahydro-2-furanylmethoxy)phenyl]-4-isopropoxybenzamide](/img/structure/B268178.png)